molecular formula C8H8Cl2F3N B1472906 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride CAS No. 1803589-01-6

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride

Cat. No. B1472906
M. Wt: 246.05 g/mol
InChI Key: BVGWMPKHGGAAGD-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is a chemical compound with the following properties:



  • Synonyms : Also known as 4-Amino-3-chlorobenzotrifluoride .

  • Linear Formula : ClC6H3(CF3)NH2.

  • Molecular Weight : Approximately 195.57 g/mol.

  • CAS Number : 39885-50-2.

  • Empirical Formula : C7H5ClF3N.



Synthesis Analysis

The synthesis of this compound involves the chlorination of N-methyl-4-(trifluoromethyl)aniline . The chlorine atom replaces one of the hydrogen atoms on the aromatic ring. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.



Molecular Structure Analysis

The molecular structure of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride consists of a substituted aniline ring with a chlorine atom and a trifluoromethyl group. The hydrochloride salt adds an additional chloride ion.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Amination : It can undergo amination reactions to form other derivatives.

  • Substitution Reactions : The chlorine atom can be replaced by other nucleophiles.

  • Acid-Base Reactions : The hydrochloride salt can release the proton in acidic conditions.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts in the range of 214-218°C.

  • Density : Its density is approximately 1.4160 g/mL at 25°C.

  • Refractive Index : The refractive index at 20°C (n20/D) is 1.5030.


Scientific Research Applications

Pesticide and Herbicide Development

One significant application of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is in the synthesis of novel pesticides, such as Bistrifluron. This compound has demonstrated potent growth-retarding activity against pests, proving its feasibility for industrial production (Liu An-chan, 2015). Additionally, it serves as an intermediate in the creation of high-efficiency, low-toxicity pesticides and new herbicides, highlighting the compound's pivotal role in developing safer agricultural chemicals (Zhou Li-shan, 2002).

Advanced Materials Research

Research has also explored the potential of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride in advanced materials, especially in non-linear optics (NLO) materials. The compound, along with its derivatives, has undergone experimental and theoretical vibrational analysis to study the effects of substituent positions on its vibrational spectra. This research provides insights into the compound's hyperconjugation interactions, molecular electrostatic potential, and thermodynamic functions, which are crucial for the development of NLO materials with improved properties (B. Revathi et al., 2017).

Synthesis of Functional Materials

The synthesis of ortho-trifluoromethoxylated aniline derivatives showcases another application, where the focus is on molecules bearing the trifluoromethoxy group due to their desired pharmacological and biological properties. This research outlines a user-friendly protocol for synthesizing these derivatives, which could serve as synthetic building blocks for discovering and developing new pharmaceuticals, agrochemicals, and functional materials (Pengju Feng, Ming‐Yu Ngai, 2016).

Safety And Hazards


  • Hazard Statements : It is considered hazardous. Specific hazard statements include:

    • H301 + H311: Toxic if swallowed or in contact with skin.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

    • H400: Very toxic to aquatic life.



  • Precautionary Statements : Handle with care, use appropriate personal protective equipment, and avoid exposure to eyes, skin, and inhalation.

  • Storage : Store in a combustible area away from incompatible materials.


Future Directions

Research on this compound could explore:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

  • Synthetic Modifications : Explore derivatization to enhance desired properties.

  • Environmental Impact : Assess its impact on the environment and develop safer alternatives.


properties

IUPAC Name

2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGWMPKHGGAAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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